(5E)-5-[4-(diethylamino)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one
CAS No.:
Cat. No.: VC8550228
Molecular Formula: C14H16N2OS2
Molecular Weight: 292.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16N2OS2 |
|---|---|
| Molecular Weight | 292.4 g/mol |
| IUPAC Name | (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C14H16N2OS2/c1-3-16(4-2)11-7-5-10(6-8-11)9-12-13(17)15-14(18)19-12/h5-9H,3-4H2,1-2H3,(H,15,17,18)/b12-9- |
| Standard InChI Key | CWQLQYNQWCTDQF-XFXZXTDPSA-N |
| Isomeric SMILES | CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)S2 |
| Canonical SMILES | CCN(CC)C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |
Introduction
Overview of the Compound
The compound (5E)-5-[4-(diethylamino)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one is a heterocyclic organic molecule derived from the thiazole family. It contains a thiazol-4(5H)-one core substituted with a diethylamino-benzylidene group at position 5 and a mercapto (-SH) group at position 2. This structure is notable for its conjugated system and potential bioactivity, particularly in medicinal chemistry.
Structural Features
The compound exhibits the following structural characteristics:
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Thiazole Ring: A five-membered aromatic ring containing sulfur and nitrogen atoms. This ring is known for its electron delocalization and aromaticity, contributing to the stability and reactivity of the molecule .
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Benzylidene Substituent: The benzylidene group attached at position 5 enhances conjugation, which may influence electronic properties and bioactivity.
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Diethylamino Group: The electron-donating nature of this group can affect the molecule's interaction with biological targets.
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Mercapto Group: The -SH group at position 2 provides potential sites for coordination with metal ions or interactions in biological systems.
Synthesis Pathway
The synthesis of this compound typically involves:
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Condensation Reaction: A thiazolone derivative reacts with an aldehyde (e.g., 4-(diethylamino)benzaldehyde) under basic or acidic conditions to form the benzylidene-substituted product.
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Optimization: Conditions such as solvent choice, temperature, and catalyst presence are optimized to maximize yield and purity.
Applications in Medicinal Chemistry
Compounds like (5E)-5-[4-(diethylamino)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one have been studied for various pharmacological activities:
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Anticancer Activity: Similar thiazole derivatives have shown cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation .
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Antimicrobial Properties: The thiazole core is known for its activity against bacterial and fungal pathogens .
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Antioxidant Potential: The conjugated system may scavenge free radicals, reducing oxidative stress.
Analytical Characterization
The compound's structure is confirmed through:
Comparative Data Table
| Property | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | ~292.42 g/mol |
| Key Functional Groups | Thiazolone core, benzylidene, diethylamino, mercapto |
| Synthesis Method | Condensation reaction with aldehydes |
| Bioactivity | Anticancer, antimicrobial, antioxidant |
| Analytical Techniques | NMR, MS, X-ray crystallography |
Future Research Directions
To fully explore the potential of (5E)-5-[4-(diethylamino)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one:
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Pharmacological Testing: Evaluate its efficacy across diverse cell lines and pathogens.
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Derivatization Studies: Modify substituents to optimize activity and reduce toxicity.
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Mechanistic Insights: Investigate molecular interactions using computational docking studies.
This compound represents a promising scaffold for drug development due to its versatile chemical structure and broad range of potential biological activities.
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